molecular formula C9H11Cl3Si B089236 Trichloro(2-phenylpropyl)silane CAS No. 13617-25-9

Trichloro(2-phenylpropyl)silane

Cat. No.: B089236
CAS No.: 13617-25-9
M. Wt: 253.6 g/mol
InChI Key: FROGNSXOSFZCJV-UHFFFAOYSA-N
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Description

Trichloro(2-phenylpropyl)silane: is an organosilicon compound with the molecular formula C9H11Cl3Si . It is a colorless to almost colorless clear liquid that is sensitive to moisture. This compound is used in various industrial and research applications due to its reactivity and ability to form self-assembled monolayers on surfaces.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro(2-phenylpropyl)silane can be synthesized through the reaction of 2-phenylpropylmagnesium bromide with silicon tetrachloride . The reaction typically occurs in an anhydrous environment to prevent hydrolysis of the product. The general reaction is as follows:

C9H11MgBr+SiCl4C9H11SiCl3+MgBrCl\text{C}_9\text{H}_{11}\text{MgBr} + \text{SiCl}_4 \rightarrow \text{C}_9\text{H}_{11}\text{SiCl}_3 + \text{MgBrCl} C9​H11​MgBr+SiCl4​→C9​H11​SiCl3​+MgBrCl

Industrial Production Methods: In industrial settings, this compound is produced by the direct chlorination of 2-phenylpropylsilane . This method involves the reaction of 2-phenylpropylsilane with chlorine gas in the presence of a catalyst, typically at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Trichloro(2-phenylpropyl)silane undergoes hydrolysis in the presence of water, forming and hydrochloric acid.

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides or amines.

    Reduction: The compound can be reduced to using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Substitution: Alkoxides, amines, or other nucleophiles in anhydrous conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Hydrolysis: 2-phenylpropylsilanetriol and hydrochloric acid.

    Substitution: Various substituted silanes depending on the nucleophile used.

    Reduction: 2-phenylpropylsilane.

Scientific Research Applications

Chemistry: Trichloro(2-phenylpropyl)silane is used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the formation of self-assembled monolayers on silicon surfaces, which are useful in surface modification and nanotechnology.

Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance biocompatibility and reduce protein adsorption. It is also explored for its potential in drug delivery systems due to its ability to form stable coatings.

Industry: Industrially, this compound is used in the production of silicone resins, adhesives, and coatings. Its ability to form strong bonds with various substrates makes it valuable in the manufacturing of high-performance materials.

Mechanism of Action

The primary mechanism of action of trichloro(2-phenylpropyl)silane involves its reactivity with nucleophiles. The silicon-chlorine bonds are susceptible to nucleophilic attack, leading to the formation of new silicon-containing compounds. This reactivity is exploited in various applications, including surface modification and the synthesis of organosilicon compounds.

Comparison with Similar Compounds

  • Trichlorosilane (HSiCl3)
  • Methyltrichlorosilane (CH3SiCl3)
  • Phenyltrichlorosilane (C6H5SiCl3)

Comparison: Trichloro(2-phenylpropyl)silane is unique due to the presence of the 2-phenylpropyl group, which imparts distinct chemical properties compared to other trichlorosilanes. For example, phenyltrichlorosilane has a simpler aromatic group, while methyltrichlorosilane has a smaller alkyl group. The 2-phenylpropyl group in this compound provides additional steric hindrance and electronic effects, influencing its reactivity and applications.

Properties

IUPAC Name

trichloro(2-phenylpropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl3Si/c1-8(7-13(10,11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROGNSXOSFZCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[Si](Cl)(Cl)Cl)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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